N-(2-hydroxyethyl)-1,3-dioxo-N-phenylisoindole-5-sulfonamide
Description
N-(2-hydroxyethyl)-1,3-dioxo-N-phenylisoindole-5-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a sulfonamide group, a dioxoisoindole core, and a hydroxyethyl side chain, making it a versatile molecule for various applications.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-1,3-dioxo-N-phenylisoindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c19-9-8-18(11-4-2-1-3-5-11)24(22,23)12-6-7-13-14(10-12)16(21)17-15(13)20/h1-7,10,19H,8-9H2,(H,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAMFKVKIKAHJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCO)S(=O)(=O)C2=CC3=C(C=C2)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-1,3-dioxo-N-phenylisoindole-5-sulfonamide typically involves a multi-step process. One common method starts with the reaction of phthalic anhydride with aniline to form N-phenylphthalimide. This intermediate is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group. Finally, the hydroxyethyl group is introduced through a reaction with ethylene oxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-1,3-dioxo-N-phenylisoindole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of N-(2-carboxyethyl)-1,3-dioxo-N-phenylisoindole-5-sulfonamide.
Reduction: Formation of N-(2-hydroxyethyl)-1,3-dioxo-N-phenylisoindole-5-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-hydroxyethyl)-1,3-dioxo-N-phenylisoindole-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-1,3-dioxo-N-phenylisoindole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. Additionally, the hydroxyethyl group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)ethylenediamine: Used in the manufacture of lube oil additives and fuel additives.
N-(2-hydroxyethyl)formamide: Used as a plasticizer for thermoplastic starch.
N-(2-hydroxyethyl)aniline: Used in the synthesis of electrochemically active polymers.
Uniqueness
N-(2-hydroxyethyl)-1,3-dioxo-N-phenylisoindole-5-sulfonamide is unique due to its combination of a dioxoisoindole core and a sulfonamide group, which provides a distinct set of chemical properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or the synthesis of complex organic structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
